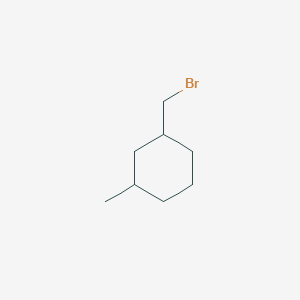

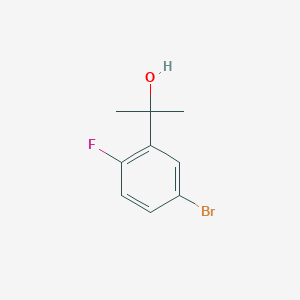

2-(5-Bromo-2-fluorophenyl)propan-2-ol

説明

2-(5-Bromo-2-fluorophenyl)propan-2-ol, commonly known as BFP, is a synthetic compound with a wide range of applications in scientific research. BFP is a highly reactive compound with a low boiling point, making it an ideal choice for a variety of experiments. BFP is also a relatively inexpensive compound, making it a popular choice for use in research.

科学的研究の応用

Solvent Polarity and Reaction Kinetics

The reaction kinetics of 2-bromo-5-nitro thiophene with piperidine, using a solvent mixture including propan-2-ol, indicates significant variations in reaction rates depending on solvent polarity. This suggests the potential of 2-(5-Bromo-2-fluorophenyl)propan-2-ol in studying solvent effects on chemical reactions (Harifi‐Mood, Rahmati, & Gholami, 2011).

Synthesis of Chromans

Research on the synthesis of chromans using 3-(o-Fluorophenyl)propan-1-ol, a compound structurally related to 2-(5-Bromo-2-fluorophenyl)propan-2-ol, suggests possible applications in the synthesis of chromans and related compounds (Houghton, Voyle, & Price, 1980).

Polymerization and Material Science

The compound has been utilized in the synthesis of poly(3-hexylthiophene) as a model conjugated polymer, demonstrating its potential application in material science and polymerization processes (Shih et al., 2018).

Synthesis of Fluorophenyl Compounds

Studies on the synthesis of various fluorophenyl compounds, including 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, hint at the relevance of 2-(5-Bromo-2-fluorophenyl)propan-2-ol in the synthesis of similar fluorinated organic compounds (Tan Bin, 2010).

Development of Radioligands

The compound's structural analogues have been explored for their potential as radioligands, suggesting possible applications in medical imaging or drug development (Guarna et al., 2001).

特性

IUPAC Name |

2-(5-bromo-2-fluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKMQKCIOJEAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-fluorophenyl)propan-2-ol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

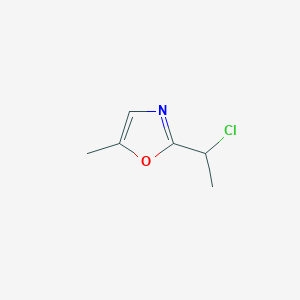

![4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B1376176.png)